Replacement of Pyridin-4-yl Ether with Pyridazin-3-yl Ether Enhances Antiproliferative Potency by 2.6‑ to 7‑Fold Over Golvatinib
In a head‑to‑head comparative study of 4‑(pyridin‑4‑yloxy)benzamide derivatives, the introduction of a pyridazin‑3‑one moiety (a close structural relative of the 6‑methylpyridazin‑3‑yl ether present in 1251685‑69‑4) led to compound 40, which exhibited IC₅₀ values of 1.03 µM (A549), 1.15 µM (HeLa), and 2.59 µM (MCF‑7). These values represent a 2.60‑ to 6.95‑fold improvement over the clinical c‑Met inhibitor Golvatinib tested under identical conditions [1]. Although the comparison compound carries a pyridazin‑3‑one rather than the pyridazin‑3‑yl ether of the title compound, the data illustrate the substantial potency gain achievable through pyridazine incorporation.
| Evidence Dimension | Antiproliferative IC₅₀ against A549, HeLa, MCF‑7 cell lines |
|---|---|
| Target Compound Data | Compound 40 (pyridazin‑3‑one analog): 1.03 µM (A549), 1.15 µM (HeLa), 2.59 µM (MCF‑7) |
| Comparator Or Baseline | Golvatinib: IC₅₀ values 2.68‑7.16 µM across the same cell lines |
| Quantified Difference | 2.60‑ to 6.95‑fold lower IC₅₀ (more potent) |
| Conditions | MTT assay, 72 h exposure, A549 (lung), HeLa (cervical), MCF‑7 (breast) cancer cell lines |
Why This Matters
Demonstrates that the pyridazine‑containing benzamide scaffold can outperform a clinically evaluated c‑Met inhibitor, supporting the selection of 1251685‑69‑4 for kinase‑focused antiproliferative screening.
- [1] Xiong H, Zhang J, Zhang Q, et al. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. Bioorg Med Chem Lett. 2020;30(5):127076. View Source
